1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile
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Overview
Description
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a nitrile group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method is the electrophilic 2,2-difluoroethylation of pyrazole derivatives using hypervalent iodine reagents. This method involves the reaction of pyrazole with (2,2-difluoroethyl)(aryl)iodonium triflate under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of reagents and catalysts is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Cross-Coupling Reactions: The nitrile group can be involved in cross-coupling reactions with various organometallic reagents, expanding the compound’s chemical diversity.
Common Reagents and Conditions:
Electrophilic Reagents: Hypervalent iodine reagents for difluoroethylation.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while cross-coupling reactions can produce complex organic molecules with diverse functional groups .
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Materials Science: The difluoroethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making the compound useful in the development of advanced materials.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions. The nitrile group can also participate in coordination with metal ions or other functional groups, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group and exhibit similar physicochemical properties.
Fluorinated 1,2,3-Triazoles: These compounds also contain fluorine atoms and are used in various applications, including drug development and materials science.
Uniqueness: 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carbonitrile is unique due to the combination of the pyrazole ring, difluoroethyl group, and nitrile group. This combination imparts distinct electronic and steric properties, making the compound versatile for various applications. The difluoroethyl group enhances lipophilicity and metabolic stability, while the nitrile group provides a handle for further functionalization .
Properties
Molecular Formula |
C6H5F2N3 |
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Molecular Weight |
157.12 g/mol |
IUPAC Name |
2-(2,2-difluoroethyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H5F2N3/c7-6(8)4-11-5(3-9)1-2-10-11/h1-2,6H,4H2 |
InChI Key |
ISTFJCJXVVTOMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1)CC(F)F)C#N |
Origin of Product |
United States |
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